N-(1,3-benzodioxol-5-yl)-4-cyclohexylbenzenesulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-4-cyclohexylbenzenesulfonamide is a complex organic compound that features a benzodioxole moiety, a cyclohexyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-4-cyclohexylbenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole moiety, which can be synthesized through the condensation of catechol with formaldehyde. The cyclohexylbenzenesulfonamide part can be introduced through sulfonation reactions followed by coupling with the benzodioxole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-4-cyclohexylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of the sulfonamide group can produce amine derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-4-cyclohexylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting or activating their functions. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-yl)-4-piperidinamine dihydrochloride
- N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
- N-(1-Benzyl-4-piperidinyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine
Uniqueness
N-(1,3-benzodioxol-5-yl)-4-cyclohexylbenzenesulfonamide is unique due to the presence of both the benzodioxole and cyclohexylbenzenesulfonamide groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21NO4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C19H21NO4S/c21-25(22,20-16-8-11-18-19(12-16)24-13-23-18)17-9-6-15(7-10-17)14-4-2-1-3-5-14/h6-12,14,20H,1-5,13H2 |
InChI Key |
SXNAPDIDZWSXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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